molecular formula C13H14ClF3O B1324240 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane CAS No. 890043-20-6

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane

Cat. No. B1324240
M. Wt: 278.7 g/mol
InChI Key: BPLWZJOHNMZAKP-UHFFFAOYSA-N
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Description

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is a synthetic organic compound with the CAS Number: 890043-20-6 . It has a molecular weight of 278.7 . The IUPAC name for this compound is 6-chloro-1-[4-(trifluoromethyl)phenyl]-1-hexanone .


Molecular Structure Analysis

The InChI code for 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is 1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Liquid Crystal Behaviour and Hydrogen-Bonded Mixtures

Research has delved into the phase behavior of mixtures involving components like 6-(4ʹ-cyanobiphenyl-4-yl)hexyloxybenzoic acid (CB6OBA) and its interactions with other compounds, which do not exhibit liquid crystallinity by themselves. These studies contribute to understanding liquid crystal behavior, important in display technologies and materials science (Paterson et al., 2015).

Metal-Organic Frameworks for Selective Separation

Innovative metal-organic frameworks have been developed using compounds like 6FDCA for selective separation of hexane isomers. This is crucial for enhancing the quality of gasoline and other industrial applications (Lv et al., 2018).

Synthesis and Molecular Structure Analysis

There's significant research in the synthesis of various compounds and their molecular and electronic structures. For instance, studies on U(V)(O)[N(SiMe3)2]3 provide insights into the formation and characteristics of terminal U(V) oxo complexes, relevant in inorganic chemistry and material science (Fortier et al., 2012).

Molecular Curvature and Intermolecular Interactions

The molecular curvature and specific intermolecular interactions in compounds like 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes (CB6O.m) have been extensively studied. These findings aid in the understanding of liquid crystal phases and their stability, which is vital in materials science (Walker et al., 2019).

Energy and Feedstock Saving Production

Research on the production of environmentally friendly blending components for engine gasolines, such as isoparaffin fractions from hexane, highlights the importance of catalyst selection in industrial processes. This is integral to the development of sustainable and efficient energy resources (Hancsók et al., 2005).

Catalysis and Synthetic Applications

Studies have also explored catalytic behaviors, like the DTBB-catalyzed lithiation of 6-chloro-1-hexene, demonstrating temperature-dependent reactions. This has implications in synthetic chemistry, particularly in the development of new synthetic methods and compounds (Yus et al., 2002).

Redox Systems in Organic Chemistry

Research into organic redox systems, such as hexakis(4-(N-butylpyridylium))benzene, reveals unique electrochemical properties. These findings are essential in the field of organic electronics and molecular electronics (Han et al., 2008).

properties

IUPAC Name

6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLWZJOHNMZAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642271
Record name 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane

CAS RN

890043-20-6
Record name 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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